molecular formula C19H19N3O4 B11392695 2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11392695
M. Wt: 353.4 g/mol
InChI Key: RJFGFWXPMLULRD-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group and a methoxyphenyl-oxadiazolyl moiety

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or oxadiazole rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-3-13-4-8-16(9-5-13)25-12-17(23)20-19-18(21-26-22-19)14-6-10-15(24-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

RJFGFWXPMLULRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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